3-{[(diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid
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Overview
Description
3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid is a complex organic compound with the molecular formula C23H20N2O3S and a molecular weight of 404.48 g/mol . This compound is characterized by its unique structure, which includes a diphenylacetyl group, a carbamothioyl group, and a methylbenzoic acid moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-{[(diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:
Step 1: Preparation of diphenylacetyl chloride from diphenylacetic acid using thionyl chloride.
Step 2: Reaction of diphenylacetyl chloride with thiourea to form diphenylacetylthiourea.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{[(diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid can be compared with other similar compounds, such as:
3-{[(Diphenylacetyl)carbamothioyl]amino}-2-methylbenzoic acid: Similar structure but with a different position of the methyl group on the benzene ring.
3-Amino-4-methylbenzoic acid: Lacks the diphenylacetyl and carbamothioyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(2,2-diphenylacetyl)carbamothioylamino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-12-13-18(22(27)28)14-19(15)24-23(29)25-21(26)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,27,28)(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWGCXFGSTSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367825 |
Source
|
Record name | STK102620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433695-07-9 |
Source
|
Record name | STK102620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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